tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate is a synthetic organic compound with the molecular formula C17H33N3O2 and a molecular weight of 311.46 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring and a piperazine ring, both of which are functionalized with tert-butyl and isopropyl groups .
Preparation Methods
The synthesis of tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of tert-butyl piperidine-3-carboxylate with 4-(propan-2-yl)piperazine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (piperazin-1-yl)acetate: This compound has a similar piperazine ring but differs in its functional groups and overall structure.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a piperidine ring and a pyrazole ring, making it structurally similar but functionally different.
Properties
Molecular Formula |
C17H33N3O2 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
tert-butyl 5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H33N3O2/c1-13(2)19-6-8-20(9-7-19)15-10-14(11-18-12-15)16(21)22-17(3,4)5/h13-15,18H,6-12H2,1-5H3 |
InChI Key |
KJKDVIBNHDWEAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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